

Cycloheptylmethanamine Hydrochloride CAS number 177352-26-0

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Compound of Interest

Compound Name: Cycloheptylmethanamine Hydrochloride

Cat. No.: B030191

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An In-Depth Technical Guide to **Cycloheptylmethanamine Hydrochloride** (CAS: 177352-26-0)

Abstract

This technical guide provides a comprehensive scientific overview of **Cycloheptylmethanamine Hydrochloride** (CAS No. 177352-26-0), a primary amine of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's chemical properties, plausible synthetic routes, analytical characterization, and potential applications. By synthesizing information from supplier data and established chemical principles, this guide serves as a foundational resource for the laboratory-scale synthesis and study of this molecule.

Introduction and Chemical Identity

Cycloheptylmethanamine Hydrochloride is the salt form of the primary amine Cycloheptylmethanamine. The presence of a cycloheptyl ring, a seven-membered carbocycle, offers a unique three-dimensional scaffold that is of interest in the design of novel chemical entities. While not a widely studied compound in its own right, its structural class— α -cycloalkylalkyl substituted methanamines—has been identified as a crucial intermediate in the synthesis of potent leukotriene biosynthesis inhibitors, which are valuable in the treatment of

asthma and other inflammatory diseases.^[1] This positions **Cycloheptylmethanamine Hydrochloride** as a relevant building block for pharmaceutical research and development.

The chemical structure consists of a cycloheptyl group attached to a methylene (-CH₂) group, which is in turn bonded to an amino group (-NH₂). The hydrochloride salt form enhances stability and improves handling characteristics compared to the free amine.

Caption: Chemical structure of **Cycloheptylmethanamine Hydrochloride**.

Physicochemical Properties

Comprehensive experimental data for **Cycloheptylmethanamine Hydrochloride** is not widely published. The following table summarizes available information, primarily collated from material safety data sheets (MSDS) and chemical supplier databases.^{[2][3][4]} It is important to note that many physical properties are listed as "not available" and would require experimental determination.

Property	Value	Source
CAS Number	177352-26-0	[2] [3] [4]
Molecular Formula	C ₈ H ₁₈ ClN	[2]
Molecular Weight	163.69 g/mol	[2]
Appearance	Solid	[3]
Purity	Typically ≥95%	[2] [4]
Melting Point	Not available	[2]
Boiling Point	Not available	[2]
Solubility	Not available	[2]
Storage	Store at room temperature under an inert atmosphere.	[4]

Synthesis and Manufacturing

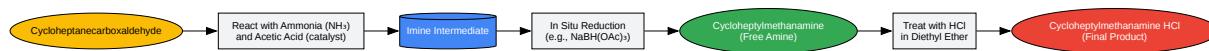
While a specific, peer-reviewed synthesis for **Cycloheptylmethanamine Hydrochloride** is not readily available in the literature, its structure lends itself to well-established synthetic methodologies for primary amines.^{[5][6]} The most logical and industrially scalable approach is the reductive amination of cycloheptanecarboxaldehyde. An alternative route involves the reduction of cycloheptanecarbonitrile.

Proposed Synthetic Pathway: Reductive Amination

Reductive amination is a robust and highly versatile method for C-N bond formation, converting a carbonyl group into an amine via an intermediate imine.^{[7][8]} This one-pot reaction is favored for its efficiency and tolerance of various functional groups.^{[9][10]}

The pathway involves two key steps:

- **Imine Formation:** Cycloheptanecarboxaldehyde reacts with ammonia under mildly acidic conditions to form an intermediate imine.
- **In Situ Reduction:** A selective reducing agent, such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or sodium cyanoborohydride (NaBH_3CN), is present in the reaction mixture to reduce the imine to the primary amine as it is formed.^{[8][11]} $\text{NaBH}(\text{OAc})_3$ is often preferred as it is less toxic than cyanide-based reagents and is effective under mild conditions.^{[8][11]}
- **Salt Formation:** The resulting free amine is then converted to its stable hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.^[2]



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Caption: Proposed workflow for the synthesis of Cycloheptylmethanamine HCl.

Detailed Experimental Protocol (Proposed)

This protocol is a representative example based on established reductive amination procedures and should be optimized for specific laboratory conditions.^{[9][11][12]}

Step 1: Synthesis of Cycloheptylmethanamine (Free Amine)

- **Reaction Setup:** To a solution of cycloheptanecarboxaldehyde (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add ammonium acetate (10 eq).
- **Imine Formation:** Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or GC-MS.
- **Reduction:** Cool the reaction mixture in an ice bath (0 °C). Add sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
- **Reaction Progression:** Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.
- **Workup:** Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Stir vigorously for 30 minutes.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with a suitable solvent (e.g., dichloromethane or ethyl acetate).
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Cycloheptylmethanamine. The crude amine may be purified further by distillation under reduced pressure if necessary.

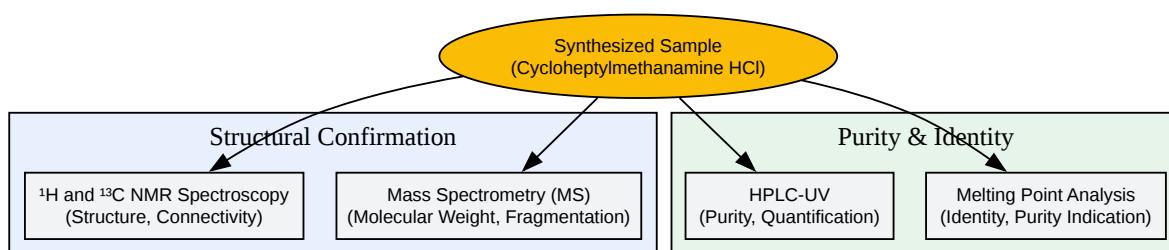
Step 2: Conversion to Hydrochloride Salt

- **Dissolution:** Dissolve the purified Cycloheptylmethanamine (1.0 eq) in a minimal amount of anhydrous diethyl ether.
- **Acidification:** Cool the solution in an ice bath. Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring.[\[13\]](#)

- Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue adding the HCl solution until no further precipitation is observed.
- Isolation: Collect the solid product by vacuum filtration.
- Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to yield **Cycloheptylmethanamine Hydrochloride** as a solid.[2]

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity, structure, and purity of the synthesized **Cycloheptylmethanamine Hydrochloride**.



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Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. While experimental spectra are not publicly available, the expected chemical shifts can be predicted based on the analysis of similar structures.[13]

Predicted ¹H NMR (400 MHz, D₂O):

- $\delta \sim 3.00$ ppm (d, 2H): The two protons on the methylene carbon adjacent to the nitrogen (-CH₂-NH₃⁺). The signal would be a doublet due to coupling with the adjacent methine proton.

- $\delta \sim 1.40\text{-}1.80$ ppm (m, 11H): A complex multiplet corresponding to the eleven protons on the cycloheptyl ring (the methine proton and the ten methylene protons).
- $\delta \sim 1.10\text{-}1.30$ ppm (m, 2H): The remaining two protons on the cycloheptyl ring, likely those furthest from the substituent group.

Predicted ^{13}C NMR (100 MHz, D_2O):

- $\delta \sim 45\text{-}50$ ppm: The methylene carbon adjacent to the nitrogen ($-\text{CH}_2\text{-NH}_3^+$).
- $\delta \sim 35\text{-}40$ ppm: The methine carbon of the cycloheptyl ring ($-\text{CH}-$).
- $\delta \sim 25\text{-}35$ ppm: Multiple signals corresponding to the six methylene carbons of the cycloheptyl ring ($-\text{CH}_2-$).

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the free amine. Under Electron Ionization (EI), the molecular ion peak (M^+) for the free base ($\text{C}_8\text{H}_{17}\text{N}$) would be expected at $m/z = 127.22$. A prominent fragment would likely be observed at $m/z = 98.1$, corresponding to the loss of the ethylamine group ($[\text{M-CH}_2\text{NH}_2]^+$).

Biological Activity and Applications

The primary documented utility of this class of compounds is as intermediates in pharmaceutical synthesis.

- **Leukotriene Biosynthesis Inhibitors:** A key patent identifies α -cycloalkylalkyl substituted methanamines as essential building blocks for compounds that inhibit leukotriene biosynthesis.^[1] These inhibitors are critical for treating inflammatory and allergic conditions like asthma by preventing the production of pro-inflammatory leukotrienes.^[1] Cycloheptylmethanamine fits this structural class and can serve as a precursor for novel drug candidates in this therapeutic area.
- **Potential Anti-Allergic Activity:** While direct evidence is sparse, one source suggests its use in preparing derivatives with allergy-inhibiting activity. This aligns with its role as a precursor to leukotriene inhibitors. The mechanism of action for such derivatives could involve

antagonism of histamine receptors or stabilization of mast cells, preventing the release of histamine and other allergic mediators.[14]

Safety, Handling, and Storage

Cycloheptylmethanamine Hydrochloride is intended for research and development purposes only.[2][3] As with any chemical reagent, it should be handled by trained personnel in a well-ventilated laboratory.

- **Hazards:** The compound is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.
- **Protective Measures:** Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[2] Work should be conducted in a fume hood to avoid inhalation of dust.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[2][3]

Conclusion

Cycloheptylmethanamine Hydrochloride, CAS 177352-26-0, is a valuable chemical building block with clear potential in pharmaceutical research, particularly in the development of anti-inflammatory and anti-allergic agents like leukotriene biosynthesis inhibitors. Although detailed experimental data in the public domain is limited, its synthesis can be reliably approached using standard organic chemistry techniques such as reductive amination. This guide provides a robust framework for its synthesis, characterization, and safe handling, enabling further investigation into its properties and applications by the scientific community.

References

- AK Scientific, Inc. (n.d.). Safety Data Sheet: **Cycloheptylmethanamine hydrochloride**.
- Combi-Blocks, Inc. (2023). Safety Data Sheet: QN-7950.
- Unacademy. (n.d.). Methods of Preparation of Amines.
- Google Patents. (n.d.). EP0781750A2 - Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines.
- ResearchGate. (2025). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective.

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Chemistry Steps. (n.d.). Preparation of Amines.
- Organic Chemistry Tutor. (n.d.). Reductive Amination.
- Green Chemistry. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- National Center for Biotechnology Information. (n.d.). Anti-Allergic Compounds from the Deep-Sea-Derived Actinomycete *Nesterenkonia flava* MCCC 1K00610.
- Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination.
- Wikipedia. (n.d.). Reductive amination.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
- MDPI. (n.d.). Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity.
- ResearchGate. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review.
- National Center for Biotechnology Information. (n.d.). HYPERSENSITIVITY TO PENICILLENIC ACID DERIVATIVES IN HUMAN BEINGS WITH PENICILLIN ALLERGY.
- Google Patents. (n.d.). EP3505509A1 - Methods for the preparation of arylcycloalkylamine derivatives.
- National Center for Biotechnology Information. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
- Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
- National Center for Biotechnology Information. (2022). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride.
- MDPI. (n.d.). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity.
- National Center for Biotechnology Information. (2023). Exploring plant polyphenols as anti-allergic functional products to manage the growing incidence of food allergy.
- YouTube. (2021). 22.3 Synthesis of Amines | Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). Clinical pharmacology in the geriatric patient.
- ResearchGate. (n.d.). Synthesis of cyclobutyl amine 8.
- MDPI. (n.d.). Biological Activity and Applications of Natural Compounds.
- ResearchGate. (2012). Drug Metabolism in Older People--A Key Consideration in Achieving Optimal Outcomes With Medicines.

- National Center for Biotechnology Information. (2024). Central Nervous System Medications: Pharmacokinetic and Pharmacodynamic Considerations for Older Adults.

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Sources

- 1. EP0781750A2 - Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antiallergic and cytoprotective activity of new N-phenylbenzamido acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods of Preparation of Amines [unacademy.com]
- 6. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. gctlc.org [gctlc.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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